
4-(2,6-Dimethylphenyl)morpholine
Overview
Description
4-(2,6-Dimethylphenyl)morpholine is an organic compound characterized by a morpholine ring substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)morpholine typically involves the reaction of 2,6-dimethylphenylamine with morpholine. One common method is through a nucleophilic substitution reaction where the amine group of 2,6-dimethylphenylamine reacts with a halogenated morpholine derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the morpholine ring.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(2,6-Dimethylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the 2,6-dimethylphenyl group can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenylmorpholine: Lacks the dimethyl substitutions on the phenyl ring, which can affect its chemical reactivity and biological activity.
4-(2-Methylphenyl)morpholine: Contains only one methyl group on the phenyl ring, leading to different steric and electronic properties.
4-(3,5-Dimethylphenyl)morpholine: The methyl groups are positioned differently on the phenyl ring, which can alter the compound’s overall behavior.
Uniqueness
4-(2,6-Dimethylphenyl)morpholine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can significantly influence its chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
4-(2,6-Dimethylphenyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
This compound features a morpholine ring substituted with a 2,6-dimethylphenyl group. The molecular formula is , and its CAS number is 255835-91-7. The presence of the dimethylphenyl moiety enhances lipophilicity and alters the compound's interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as respiration and lipogenesis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For instance:
- Carbonic Anhydrase II (CA-II) : Inhibitory assays indicate that morpholine derivatives can effectively inhibit CA-II with varying potency based on structural modifications. The IC50 values for related compounds range from 14–46 μM, suggesting that further optimization of the morpholine structure could enhance its inhibitory activity against CA-II .
- Antifungal Activity : Morpholine derivatives have shown promise as antifungal agents. In studies involving fungal strains like Candida, compounds similar to this compound demonstrated a dose-dependent decrease in ergosterol content, indicating a mechanism that may involve inhibition of sterol biosynthesis .
Case Studies
- Anticancer Properties : A study explored the anticancer potential of morpholine derivatives, including this compound. The compound was evaluated for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its use as a chemotherapeutic agent.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of morpholine derivatives. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, highlighting their potential for treating neurodegenerative diseases.
Comparative Analysis
The biological activity of this compound can be compared with other morpholine derivatives:
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
This compound | N/A | Enzyme inhibition |
4-Phenylmorpholine | 24–46 | CA-II inhibition |
4-Nitrophenylmorpholine | 14–20 | Enhanced CA-II inhibition |
This table illustrates how structural variations influence biological activity and highlights the potential for optimizing the dimethylphenyl substitution for improved efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2,6-Dimethylphenyl)morpholine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves constructing the morpholine ring followed by introducing the 2,6-dimethylphenyl group. A plausible pathway includes:
Morpholine Ring Formation : Cyclization of ethanolamine derivatives or reductive amination of diols with ammonia derivatives.
Substituent Introduction : Friedel-Crafts alkylation or coupling reactions to attach the 2,6-dimethylphenyl group.
Key intermediates include chloroacetylmorpholine (for halogenation) and 2,6-dimethylbenzene derivatives (e.g., 2,6-dimethylphenol) for electrophilic substitution. Reaction conditions (e.g., acid catalysts, temperature) significantly influence yield .
Example Synthesis Steps |
---|
1. Morpholine precursor synthesis via ethanolamine cyclization. |
2. Alkylation of morpholine with 2,6-dimethylbenzyl halide. |
3. Purification via column chromatography (silica gel, ethyl acetate/hexane). |
Q. Which analytical techniques are most effective for characterizing the purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., methyl group signals at δ 2.1–2.3 ppm for dimethylphenyl) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion validation (e.g., [M+H]+ at m/z 206.1) .
Q. What are the known electrophilic reactions involving this compound?
- Methodological Answer : The 2,6-dimethylphenyl group directs electrophilic substitution to the para position of the aromatic ring. Common reactions include:
- Nitration : Concentrated HNO₃/H₂SO₄ yields 4-nitro derivatives.
- Halogenation : Br₂/FeBr₃ produces 4-bromo analogs.
- Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives.
Reaction monitoring via TLC (Rf = 0.5 in ethyl acetate) is recommended .
Q. What physicochemical properties are critical for handling this compound?
- Methodological Answer :
- Melting Point : ~45–48°C (analogous to 4-(2,6-Dimethylphenyl)phenol) .
- Solubility : Lipophilic in organic solvents (e.g., dichloromethane, ethyl acetate); low aqueous solubility (use DMSO for biological assays) .
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric alkylation .
- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Chiral Chromatography : HPLC with amylose-based columns (e.g., Chiralpak AD-H) for enantiomer separation .
Q. What mechanistic insights explain the electron-donating effects of the morpholine ring on aromatic substitution?
- Methodological Answer : The morpholine’s nitrogen lone pair donates electron density via resonance, activating the aromatic ring. Density Functional Theory (DFT) studies show:
- Increased electron density at the para position (local Fukui indices >0.5).
- Transition state stabilization in nitration due to morpholine’s inductive effects .
Q. How do structural modifications at the morpholine nitrogen affect bioavailability?
- Methodological Answer :
- N-Alkylation : Increases lipophilicity (logP >3.5) but may reduce solubility.
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 10 mg/mL in PBS).
- In Silico Modeling : Use QSAR models to predict absorption (e.g., Caco-2 permeability >5 × 10⁻⁶ cm/s) .
Q. What strategies resolve contradictions in reported catalytic conditions for synthesizing this compound?
- Methodological Answer :
- Systematic Optimization : Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures (0°C vs. reflux).
- Reproducibility Checks : Validate yields via triplicate reactions and purity via HPLC .
Q. What in vivo models evaluate the pharmacokinetics of this compound derivatives?
- Methodological Answer :
- Rodent Models : Administer 10 mg/kg IV/PO; measure plasma concentrations via LC-MS/MS.
- Key Findings : Half-life (t₁/₂) ~4–6 hours; hepatic metabolism via CYP3A4 (confirmed with microsomal assays) .
Q. How does this compound compare to other morpholine derivatives in antimicrobial activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 2,6-dimethyl group enhances membrane penetration (MIC = 8 µg/mL vs. Bacillus cereus).
- Mechanistic Studies : Disruption of bacterial cell membranes confirmed via SYTOX Green uptake assays .
Q. Data Contradiction Analysis
- Example Issue : Discrepancies in reported yields (40–70%) for Friedel-Crafts alkylation.
- Resolution :
- Verify reagent purity (e.g., anhydrous AlCl₃ vs. hydrated forms).
- Optimize stoichiometry (1.2 eq. acyl halide to morpholine).
- Use inert reaction conditions to suppress side reactions (e.g., dimerization) .
Q. Key Methodological Tables
Analytical Parameters for Purity Assessment |
---|
Technique |
---------- |
HPLC |
H NMR |
Comparative Reactivity of Electrophilic Substitutions |
---|
Reaction |
---------- |
Nitration |
Bromination |
Sulfonation |
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-3-5-11(2)12(10)13-6-8-14-9-7-13/h3-5H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNEBLMLDMUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441707 | |
Record name | 4-(2,6-dimethylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255835-91-7 | |
Record name | 4-(2,6-dimethylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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